(2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid is a chemical compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromone core with a propenoic acid side chain, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid typically involves the condensation of 4-oxo-4H-chromene-3-carbaldehyde with malonic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a Knoevenagel condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the propenoic acid side chain to a single bond, forming saturated derivatives.
Substitution: The chromone core can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated chromone derivatives.
Substitution: Formation of halogenated or nitrated chromone derivatives.
Scientific Research Applications
(2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid involves its interaction with various molecular targets. The chromone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl: Similar structure with a benzodioxole ring instead of a chromone ring.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: A hybrid compound with a similar propenoic acid side chain.
Uniqueness
(2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid is unique due to its chromone core, which imparts distinct biological activities and chemical reactivity. The presence of the propenoic acid side chain further enhances its versatility in chemical synthesis and biological interactions.
Properties
IUPAC Name |
3-(4-oxochromen-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(14)6-5-8-7-16-10-4-2-1-3-9(10)12(8)15/h1-7H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKDMUFCCJDYLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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